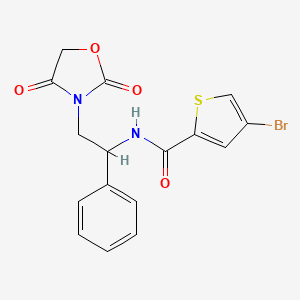

![molecular formula C18H24OS B2725704 2-[4-(辛氧基)苯基]噻吩 CAS No. 850893-32-2](/img/structure/B2725704.png)

2-[4-(辛氧基)苯基]噻吩

描述

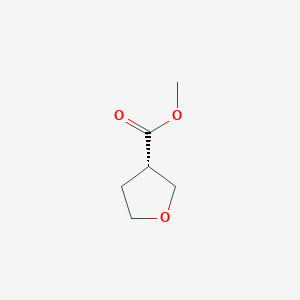

2-[4-(Octyloxy)phenyl]thiophene is a chemical compound with the CAS Number: 850893-32-2 and a molecular weight of 288.45 . It has a linear formula of C18H24OS . The compound is solid in physical form .

Synthesis Analysis

The synthesis of thiophene derivatives, including 2-[4-(Octyloxy)phenyl]thiophene, often involves heterocyclization of various substrates . Some common synthetic methods include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of 2-[4-(Octyloxy)phenyl]thiophene is represented by the Inchi Code: 1S/C18H25OS/c1-2-3-4-5-6-7-14-19-17-12-10-16 (11-13-17)18-9-8-15-20-18/h8-13,15,20H,2-7,14H2,1H3 .It has a molecular weight of 288.45 and a linear formula of C18H24OS . The compound should be stored at a temperature of 28 C .

科学研究应用

聚合物太阳能电池

- 与 2-[4-(辛氧基)苯基]噻吩相关的共聚物,特别是聚 (2-(5-(5,6-双(辛氧基)-4-(噻吩-2-基)苯并[c][1,2,5]噻二唑-7-基)噻吩-2-基)-9-辛基-9H-咔唑) (HXS-1),已用于聚合物太阳能电池中。由于其固态堆积和能量收集特性,它表现出有希望的效率 (秦等人,2009)。

光电应用

- 与 2-[4-(辛氧基)苯基]噻吩在结构上相关的噻吩基 2-芳基吡啶已开发用于染料敏化太阳能电池和其他光电应用。这些化合物表现出可调谐的光学和能量特性,使其适用于此类应用 (Coluccini 等人,2011)。

非线性光学限制

- 结构类似于 2-[4-(辛氧基)苯基]噻吩的噻吩染料已用于光电器件的非线性光学限制。这些材料在保护人眼和光学传感器以及稳定光通信中的光源方面显示出潜力 (Anandan 等人,2018)。

场效应晶体管和存储器元件

- 与 2-[4-(辛氧基)苯基]噻吩相关的苯撑-噻吩基寡聚物已合成,用于有机场效应晶体管和非易失性晶体管存储器元件。这些化合物提供高载流子迁移率和稳定的存储器效应,使其适用于电子应用 (Mushrush 等人,2003)。

光伏性能增强

- 并苯二噻吩和喹喔啉共聚物,结合了类似于 2-[4-(辛氧基)苯基]噻吩的结构元素,已被用于增强光伏性能。增加这些聚合物中受体单元的共轭作用已显示出聚合物太阳能电池的性能改进 (胡等人,2014)。

安全和危害

未来方向

While specific future directions for 2-[4-(Octyloxy)phenyl]thiophene are not mentioned in the retrieved sources, thiophene derivatives are of significant interest in various fields. They are important building blocks in natural products, pharmaceutical active compounds, and materials for electronic and opto-electronic devices . Therefore, future research may focus on developing new synthetic strategies for these compounds and exploring their potential applications .

属性

IUPAC Name |

2-(4-octoxyphenyl)thiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24OS/c1-2-3-4-5-6-7-14-19-17-12-10-16(11-13-17)18-9-8-15-20-18/h8-13,15H,2-7,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUJRFPDHHPDLKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC=C(C=C1)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

850893-32-2 | |

| Record name | 2-[4-(octyloxy)phenyl]thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

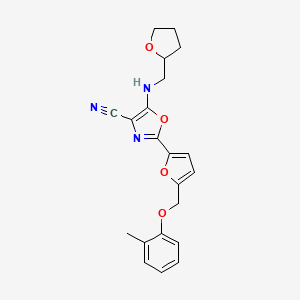

![2-(((3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]oxazole](/img/structure/B2725621.png)

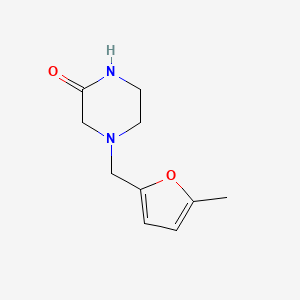

![4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2725625.png)

![4-(4-methylpiperidin-1-yl)sulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2725630.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-9-bromo-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2725633.png)

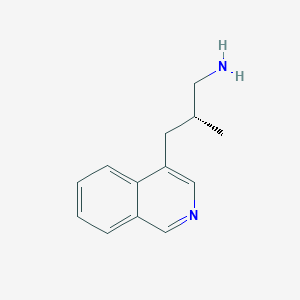

![N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2725641.png)

![1-((2,5-dimethylbenzyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2725644.png)